molecular formula C8H6Cl2N4S B1390922 4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 1152598-94-1

4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1390922
CAS RN: 1152598-94-1
M. Wt: 261.13 g/mol
InChI Key: WBSPBVJWSKEJRU-UHFFFAOYSA-N
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Description

“4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C8H6Cl2N4S . It is a member of the 1,2,4-triazole class of compounds .


Molecular Structure Analysis

The molecular structure of “4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” can be analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques can provide insights into the molecule’s shape and properties within its crystalline environment .

Scientific Research Applications

Synthesis and Biological Activity

This compound, synthesized from 2,4-dichlorobenzoic acid through a multi-step process, has shown significant antifungal activity in preliminary bioassays, particularly against P. cubensis at a concentration of 100 mg/L. This indicates its potential utility in antifungal applications (Zheng Yu-gu, 2015).

Antimicrobial Activity

Derivatives of this compound, specifically fused ring systems and triazolothiadiazoles, were synthesized and exhibited significant inhibition of bacterial and fungal growth. This finding highlights its potential in developing new antimicrobial agents (D. H. Purohit et al., 2011).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of this compound and its derivatives have been extensively analyzed, providing essential insights into their physical and chemical properties. Such studies are crucial for understanding and improving their biological activity (G. Sarala et al., 2006).

Heterocyclic Chemistry

The chemistry of 1,2,4-triazole derivatives, including this compound, has been a focus due to their broad spectrum of biological activities. They are known for antiviral, anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, and their low toxicity makes them attractive for further research (I. I. Aksyonova-Seliuk et al., 2018).

Antiradical Activity

This compound and its derivatives have been studied for antiradical properties. Their interaction with free radicals such as DPPH in vitro has shown significant antiradical activity, suggesting potential use in treating diseases related to free radical damage (A. Safonov & I. Nosulenko, 2021).

Corrosion Inhibition

The compound has also been explored as a corrosion inhibitor for metals like copper in saline environments. Its effectiveness in preventing corrosion, as evidenced by various studies, highlights its potential in industrial applications (D. S. Chauhan et al., 2019).

Physicochemical Properties

Research into the physicochemical properties of this compound's derivatives is ongoing, focusing on its synthesis, physical and chemical attributes, and potential biological activities. Such studies contribute to the drug development process by identifying promising compounds for further exploration (T. Kravchenko et al., 2018).

Future Directions

The future directions for “4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their structure-reactivity relationships . This could provide valuable insights into the design and development of new materials involving 1,2,4-triazole systems .

Mechanism of Action

Target of Action

The primary target of 4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is the prostaglandin D2 synthase (PGDS) . PGDS is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including involvement in inflammation and pain responses.

Mode of Action

The compound interacts with its target, PGDS, through a process known as docking . Docking involves the compound binding to the active site of the enzyme, potentially inhibiting its function. The docking pose and non-covalent interactions provide insights into the compound’s plausible inhibitory action .

properties

IUPAC Name

4-amino-3-(2,3-dichlorophenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4S/c9-5-3-1-2-4(6(5)10)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSPBVJWSKEJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(2,3-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

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